molecular formula C8H11NO B13169155 3-[(Furan-3-yl)methyl]azetidine

3-[(Furan-3-yl)methyl]azetidine

Cat. No.: B13169155
M. Wt: 137.18 g/mol
InChI Key: VFGCRFMPFDFAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Furan-3-yl)methyl]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a furan-3-ylmethyl group. The synthesis of such derivatives often employs strategies like aza-Michael addition or Suzuki–Miyaura cross-coupling, enabling modular functionalization of the azetidine core . Spectroscopic characterization (¹H-, ¹³C-, and ¹⁵N-NMR, HRMS) is critical for structural validation, as seen in related azetidine derivatives .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(furan-3-ylmethyl)azetidine

InChI

InChI=1S/C8H11NO/c1-2-10-6-7(1)3-8-4-9-5-8/h1-2,6,8-9H,3-5H2

InChI Key

VFGCRFMPFDFAOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-3-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

. This photochemical reaction is efficient for constructing functionalized azetidines and can be carried out under UV light.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The aza-Michael addition and aza Paternò–Büchi reactions can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-3-yl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The azetidine ring can be reduced to form saturated amines.

    Substitution: Both the furan and azetidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidine ring can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-[(Furan-3-yl)methyl]azetidine involves its interaction with molecular targets and pathways. The furan ring can participate in π-π stacking interactions, while the azetidine ring can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural Analogues

Below is a comparative analysis of 3-[(Furan-3-yl)methyl]azetidine and its structural analogues:

Compound Substituent Key Features Biological Activity/Applications References
This compound Furan-3-ylmethyl Electron-rich furan enhances π-π interactions; strained azetidine core. Potential CNS or antibacterial targets (inferred from analogues)
3-Phenyl-3-azetidinyl acetic acid methyl ester Phenyl, acetate methyl ester Rigid aromatic substituent; quaternary carbon at C-3 (δ 40.1 ppm in ¹³C-NMR). Neuroprotective activity demonstrated.
3-(4-Methylphenoxy)azetidine 4-Methylphenoxy Ether linkage; polar substituent. Synthetic intermediate for GPCR ligands.
3-Isopropoxyazetidine Isopropoxy Alkoxy group; steric bulk modulates reactivity. Substrate for further functionalization.
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine Halogenated aryl Electron-withdrawing groups alter electronic properties. Investigated as a bioactive scaffold.
Key Structural Insights:
  • Electronic Effects : The furan substituent in this compound introduces electron-rich character compared to halogenated or alkoxy analogues, influencing binding interactions in biological systems .
  • Steric Considerations: Bulky substituents (e.g., isopropoxy) may hinder ring-opening reactions, whereas smaller groups (e.g., methylphenoxy) enhance synthetic versatility .
Common Routes:
  • Aza-Michael Addition : Used to prepare 3-substituted azetidines, including furan-containing derivatives. For example, methyl (oxetan-3-ylidene)acetate reacts with Boc-protected amines to yield hybrid azetidine-oxetane structures .
  • Suzuki–Miyaura Cross-Coupling : Applied to brominated azetidine hybrids for aryl/heteroaryl diversification .
Case Study:
  • 3-Phenylmethoxyazetidines : Synthesized via optimized substitution reactions (e.g., Scheme 10 in ), contrasting with the furan derivative’s reliance on Michael addition .

Spectroscopic and Crystallographic Differences

  • NMR Signatures :
    • The azetidine quaternary carbon (C-3) resonates at δ ~40–45 ppm in ¹³C-NMR for most 3-substituted derivatives .
    • Furan-substituted azetidines may exhibit distinct aromatic proton signals (δ 6.3–7.5 ppm) absent in alkoxy analogues .
  • Crystallography : 3-Phenylmethoxyazetidine derivatives (e.g., 30a) show planar aryl rings and tetrahedral geometry at C-3, validated via X-ray diffraction .

Biological Activity

3-[(Furan-3-yl)methyl]azetidine is a novel compound that combines the azetidine and furan moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a furan ring attached to an azetidine structure. The unique combination of these two heterocycles contributes to its reactivity and biological interactions. The furan ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells.

  • Enzyme Modulation : The compound can modulate the activity of enzymes by interacting with their active sites or altering their conformational states.
  • Receptor Binding : It may act as a ligand for specific receptors, influencing signaling pathways involved in cell proliferation and survival.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies showed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468) . The mechanism appears to involve inhibition of the STAT3 signaling pathway, which is often constitutively active in tumors.
    • Table 1 summarizes the IC50 values for different cancer cell lines.
    Cell LineIC50 (µM)
    MDA-MB-2310.79
    MDA-MB-4680.63
    MCF-74.6
  • Antimicrobial Activity :
    • Preliminary screening indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 25 to 200 µg/ml against various pathogens .
  • Neuroprotective Effects :
    • Studies suggest that the compound may cross the blood-brain barrier, enhancing levels of neurotransmitters like acetylcholine and serotonin, which are critical for cognitive functions .

Comparative Studies

When compared to similar compounds such as 3-(Furan-2-yl)methylazetidine and 3-(Pyridin-3-yl)methylazetidine, it was observed that:

  • Unique Activity Profile : The presence of the furan ring at the 3-position of the azetidine ring imparts distinct chemical reactivity and biological activity compared to other analogs .
  • Cell Membrane Permeability : Modifications to the azetidine structure can significantly affect cellular uptake and overall potency against cancer cells .

Case Studies

  • In vitro Evaluation Against Breast Cancer :
    • A study assessed the effects of various azetidine derivatives on breast cancer cell lines, demonstrating that modifications to the furan moiety could enhance or diminish anticancer activity .
  • Antimicrobial Testing :
    • In a systematic evaluation of newly synthesized compounds, this compound showed promising results against common pathogens, suggesting potential for further development as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.